molecular formula C4H4BClO2S B062150 5-Chlorothiophene-2-boronic acid CAS No. 162607-18-3

5-Chlorothiophene-2-boronic acid

Cat. No. B062150
M. Wt: 162.41 g/mol
InChI Key: JFCLNCVCDFUJPO-UHFFFAOYSA-N
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Patent
US07384949B2

Procedure details

A solution of Pd(OAc)2 (12 mg, 5 mol %) and PPh3 (52 mg, 20 mol %) in THF (2 mL) was stirred for 5 min, treated dropwise with a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (205 mg, 1 mmol) in THF (1 mL), stirred for 5 min, treated with 5-chlorothiophene-2-boronic acid (244 mg, 1.5 mmol) then saturated aqueous NaHCO3 (1 mL) refluxed for 4 h, cooled, diluted with H2O and filtered to give the title compound (268 mg, 94%) as a grey solid; NMR δH (400 MHz, CDCl3) 7.10 (1H, d, J 4.0 Hz), 7.55 (1H, d, J 5.5 Hz), 7.85 (1H, d, J 4.5 Hz) and 8.08 (1H, d, J 5.5 Hz)
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
52 mg
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
12 mg
Type
catalyst
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:20][C:21]1[N:22]=[C:23](Cl)[C:24]2[S:29][CH:28]=[CH:27][C:25]=2[N:26]=1.[Cl:31][C:32]1[S:36][C:35](B(O)O)=[CH:34][CH:33]=1.C([O-])(O)=O.[Na+]>C1COCC1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:20][C:21]1[N:22]=[C:23]([C:35]2[S:36][C:32]([Cl:31])=[CH:33][CH:34]=2)[C:24]2[S:29][CH:28]=[CH:27][C:25]=2[N:26]=1 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
244 mg
Type
reactant
Smiles
ClC1=CC=C(S1)B(O)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
52 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)C=2SC(=CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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